molecular formula C14H18BrN3O B6749680 2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine

2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine

Cat. No.: B6749680
M. Wt: 324.22 g/mol
InChI Key: VQCRLOXAWOYPFW-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine is a synthetic organic compound that belongs to the class of substituted amines This compound is characterized by the presence of a bromophenoxy group and a pyrazolylmethyl group attached to a propan-1-amine backbone

Properties

IUPAC Name

2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O/c1-11(19-14-5-3-4-12(15)8-14)9-16-10-13-6-7-17-18(13)2/h3-8,11,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCRLOXAWOYPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=NN1C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Bromination: The bromination of phenol to obtain 3-bromophenol.

    Etherification: The reaction of 3-bromophenol with an appropriate alkylating agent to form 3-bromophenoxyalkane.

    Pyrazole Formation: The synthesis of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Final Coupling: The coupling of the pyrazole derivative with the bromophenoxyalkane to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine
  • 2-(3-fluorophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine
  • 2-(3-iodophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine

Uniqueness

The uniqueness of 2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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